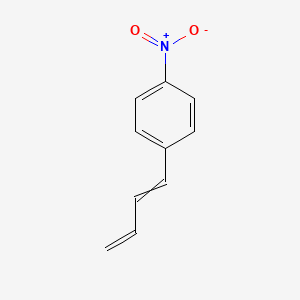
Benzene, 1-(1,3-butadienyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,3-butadienyl)-4-nitro- is an organic compound with the molecular formula C10H9NO2 It is characterized by a benzene ring substituted with a 1,3-butadienyl group and a nitro group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro- typically involves the reaction of 1,3-butadiene with nitrobenzene under specific conditions. One common method is the Diels-Alder reaction, where 1,3-butadiene acts as a diene and nitrobenzene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(1,3-butadienyl)-4-nitro- may involve catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to accelerate the reaction and improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1,3-butadienyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Benzene, 1-(1,3-butadienyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,3-butadienyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 1,3-butadienyl group can undergo conjugation with other molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the nitro group.
1,3-Butadiene, 1-phenyl-: Another isomer with different substitution patterns.
1-Phenylbutadiene: Similar backbone but different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of Benzene, 1-(1,3-butadienyl)-4-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
20264-89-5 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-[(1E)-buta-1,3-dienyl]-4-nitrobenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2-8H,1H2/b4-3+ |
Clé InChI |
RUUPCAXJXOKICB-ONEGZZNKSA-N |
SMILES isomérique |
C=C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
C=CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


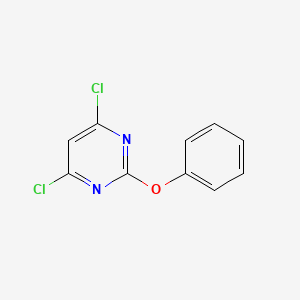

![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8749824.png)

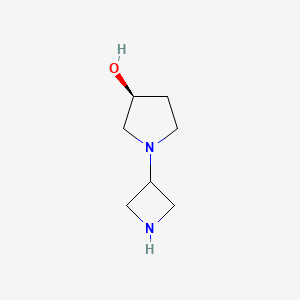
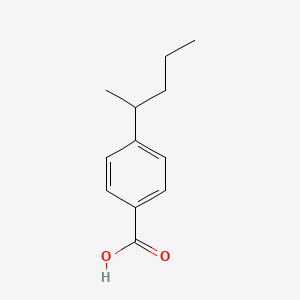
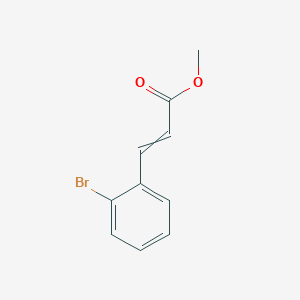
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B8749857.png)
![8-(4,4-Dimethylcyclohexyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8749865.png)
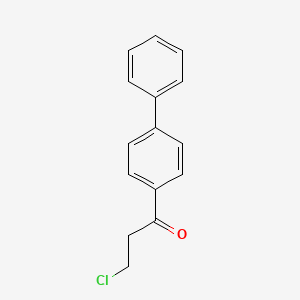
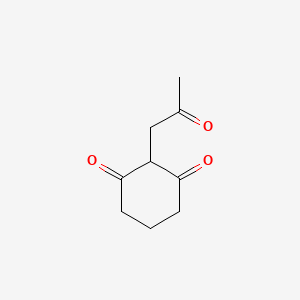
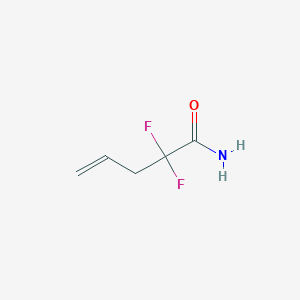
![Ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B8749886.png)

